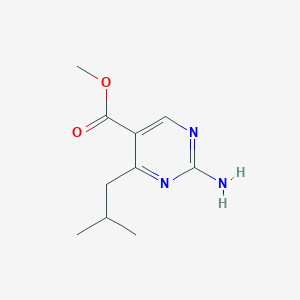

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROBEXFILORSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NC=C1C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674943 |

Source

|

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-97-5 |

Source

|

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Pyrimidine-5-Carboxylate Targets

For drug discovery researchers and scientists, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics. Among its many derivatives, pyrimidine-5-carboxylates and their analogs have emerged as a particularly promising class of compounds with the potential to modulate a range of high-value biological targets. This in-depth technical guide provides a comprehensive overview of key therapeutic targets for pyrimidine-5-carboxylate compounds, delving into the scientific rationale for their selection, detailed methodologies for target validation and compound screening, and an exploration of the underlying mechanisms of action.

Dihydroorotate Dehydrogenase (DHODH): A Critical Node in Cancer and Autoimmunity

Scientific Rationale

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1] While most normal, quiescent cells can rely on the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1][2] This metabolic vulnerability makes DHODH an attractive therapeutic target for the treatment of various cancers, particularly hematological malignancies like acute myeloid leukemia (AML), as well as autoimmune disorders such as rheumatoid arthritis.[1][3]

Mechanism of Action of Pyrimidine-Based DHODH Inhibitors

Pyrimidine-5-carboxylate and related pyrimidine-based compounds can be designed to act as competitive inhibitors of DHODH, binding to the enzyme's active site and blocking the conversion of dihydroorotate to orotate.[1] This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptosis in rapidly dividing cells.[3] The specificity for proliferating cells provides a therapeutic window, minimizing toxicity to normal tissues.

Experimental Protocols

This assay quantitatively measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

-

Principle: DHODH reduces DCIP, causing a decrease in absorbance at 600 nm. The rate of this change is proportional to DHODH activity.

-

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Substrate Solution: Prepare a stock solution of L-dihydroorotic acid (DHO) in the assay buffer.

-

Electron Acceptor: Prepare a stock solution of DCIP in the assay buffer.

-

Enzyme Solution: Use recombinant human DHODH.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, DHO solution, and the test pyrimidine-5-carboxylate compound at various concentrations.

-

Initiate the reaction by adding the DHODH enzyme solution.

-

Immediately before reading, add the DCIP solution.

-

Monitor the decrease in absorbance at 600 nm over time using a plate reader.[4]

-

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

This assay assesses the cytotoxic effects of DHODH inhibitors on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6]

-

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., AML cell line TF-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carboxylate compound and incubate for 72 hours.[7]

-

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the compound.

-

Visualization of DHODH Inhibition Pathway and Workflow

Caption: Inhibition of DHODH by pyrimidine-5-carboxylates blocks pyrimidine synthesis, leading to cancer cell death.

Nicotinamide N-methyltransferase (NNMT): A Metabolic Regulator in Diabetes and Obesity

Scientific Rationale

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide, using S-adenosylmethionine (SAM) as the methyl donor.[8] Elevated expression and activity of NNMT have been strongly linked to metabolic diseases such as obesity and type 2 diabetes.[8] Overexpression of NNMT in adipose tissue and the liver is correlated with insulin resistance.[8] The therapeutic rationale is that inhibiting NNMT can rebalance cellular metabolism, improve insulin sensitivity, and reduce fat accumulation.

Mechanism of Action of Pyrimidine-5-Carboxamide NNMT Inhibitors

Pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of NNMT.[8] These compounds likely act as nicotinamide mimetics, binding to the active site of NNMT and preventing the methylation of its natural substrate. By inhibiting NNMT, these compounds increase the cellular levels of nicotinamide and SAM, which can lead to an increase in NAD+ levels. Elevated NAD+ is associated with improved mitochondrial function and energy expenditure.

Experimental Protocols

This assay measures the activity of NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

-

Principle: The assay uses a coupled-enzyme system where the SAH produced is converted into a fluorescent signal.

-

Detailed Protocol (based on commercially available kits): [9][10]

-

Reagent Preparation:

-

NNMT Assay Buffer.

-

Recombinant human NNMT enzyme.

-

Substrates: Nicotinamide and S-adenosylmethionine (SAM).

-

Detection Reagents: A mix of enzymes and a fluorogenic probe that reacts with SAH.

-

-

Assay Procedure:

-

In a 96-well plate, add the NNMT assay buffer, NNMT enzyme, and the test pyrimidine-5-carboxamide compound.

-

Add nicotinamide to all wells except the background control.

-

Initiate the reaction by adding SAM.

-

Incubate at 37°C for a specified time (e.g., 15 minutes).[10]

-

Stop the reaction (e.g., with isopropyl alcohol).[10]

-

Add the detection reagents and incubate to allow for signal development.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

CETSA can be used to verify the direct binding of the inhibitor to NNMT in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Detailed Protocol:

-

Cell Treatment: Treat intact cells with the pyrimidine-5-carboxamide inhibitor or vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of soluble NNMT remaining at each temperature by Western blotting.

-

Data Analysis: Plot the amount of soluble NNMT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

-

Visualization of NNMT Inhibition and its Metabolic Consequences

Caption: Pyrimidine-5-carboxamides inhibit NNMT, leading to favorable metabolic changes.

Epidermal Growth Factor Receptor (EGFR): A Keystone Target in Oncology

Scientific Rationale

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] Overexpression or mutational activation of EGFR is a common driver of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[11] Constitutive activation of EGFR leads to the uncontrolled activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting tumor growth and survival. Therefore, inhibiting EGFR is a well-established and effective strategy in cancer therapy.

Mechanism of Action of Pyrimidine-5-Carbonitrile EGFR Inhibitors

Pyrimidine-5-carbonitrile derivatives have been designed as potent and selective inhibitors of the EGFR tyrosine kinase domain.[12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and subsequent activation of downstream signaling molecules. Some derivatives have been specifically designed to target mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.[12]

Experimental Protocols

This assay measures the activity of the EGFR kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used to generate a light signal with luciferase.[13]

-

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[13]

-

Recombinant human EGFR kinase.

-

Substrate (e.g., a generic tyrosine kinase substrate peptide).

-

ATP solution.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test pyrimidine-5-carbonitrile compound.[13]

-

Add a mixture of the substrate and ATP to initiate the kinase reaction.[13]

-

Incubate at room temperature for 60 minutes.[13]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]

-

Measure the luminescence using a plate reader.[13]

-

-

Data Analysis: Determine the IC₅₀ value of the test compound from a dose-response curve.

-

This technique is used to assess the ability of an inhibitor to block EGFR activation in cancer cells.

-

Principle: Western blotting uses antibodies to detect specific proteins (and their phosphorylation status) in a cell lysate separated by size.

-

Detailed Protocol:

-

Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A549) and treat them with the pyrimidine-5-carbonitrile inhibitor for a specified time. Stimulate the cells with EGF to induce EGFR phosphorylation.

-

Cell Lysis: Prepare cell lysates using a lysis buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[14]

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities to determine the extent of p-EGFR inhibition. Also, probe for total EGFR as a loading control.

-

Visualization of EGFR Signaling and Inhibition

Caption: Pyrimidine-5-carbonitriles block EGFR signaling pathways that drive cancer cell proliferation and survival.

Spleen Tyrosine Kinase (Syk): A Mediator of Allergic and Autoimmune Responses

Scientific Rationale

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[15] It is essential for transducing signals from immune receptors such as the B-cell receptor (BCR) and Fc receptors.[15] Dysregulation of Syk signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and allergic asthma. Therefore, inhibiting Syk is a promising therapeutic strategy for these conditions.

Mechanism of Action of Pyrimidine-5-Carboxamide Syk Inhibitors

Pyrimidine-5-carboxamide derivatives can be designed to be potent and selective inhibitors of Syk. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of Syk and preventing its activation and the subsequent phosphorylation of downstream signaling molecules. By blocking Syk-mediated signaling, these inhibitors can suppress the activation of immune cells, reduce the production of inflammatory cytokines, and ameliorate the symptoms of autoimmune and inflammatory diseases.

Experimental Protocols

Similar to the EGFR assay, the ADP-Glo™ Kinase Assay can be used to measure the activity of Syk.

-

Principle: Measures the ADP produced from the Syk-catalyzed phosphorylation of a substrate.[16]

-

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer.

-

Recombinant human Syk kinase.

-

Substrate (e.g., a generic tyrosine kinase substrate peptide).

-

ATP solution.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Assay Procedure: The procedure is analogous to the EGFR kinase assay described above, with Syk kinase replacing EGFR.

-

Data Analysis: Determine the IC₅₀ value of the test compound from a dose-response curve.

-

This assay evaluates the effect of Syk inhibitors on the activation of B cells.

-

Principle: Cross-linking of the BCR on B cells triggers a signaling cascade that is dependent on Syk. The activation of downstream signaling molecules, such as PLCγ2, can be measured by flow cytometry.

-

Detailed Protocol:

-

Cell Isolation and Treatment: Isolate primary B cells or use a B-cell lymphoma cell line. Pre-incubate the cells with the pyrimidine-5-carboxamide inhibitor.

-

BCR Stimulation: Stimulate the cells with an anti-IgM antibody to cross-link the BCR.

-

Cell Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

-

Flow Cytometry: Stain the cells with a fluorescently labeled antibody against phosphorylated PLCγ2 (a downstream target of Syk).

-

Data Analysis: Analyze the cells by flow cytometry to quantify the level of PLCγ2 phosphorylation. A reduction in phosphorylation in the presence of the inhibitor indicates Syk inhibition.

-

Visualization of Syk Signaling in B-Cells and its Inhibition

Caption: Inhibition of Syk by pyrimidine-5-carboxamides can block B-cell activation and inflammatory responses.

Conclusion

The pyrimidine-5-carboxylate scaffold offers a fertile ground for the development of targeted therapies against a range of diseases. The therapeutic targets highlighted in this guide—DHODH, NNMT, EGFR, and Syk—represent key nodes in pathological processes, and their modulation by pyrimidine-5-carboxylate derivatives has shown significant promise in preclinical and, in some cases, clinical studies. The experimental protocols provided herein offer a robust framework for researchers to validate these targets and screen for novel, potent, and selective inhibitors. As our understanding of the intricate cellular signaling and metabolic pathways continues to grow, so too will the opportunities for leveraging the versatility of the pyrimidine-5-carboxylate core to design the next generation of precision medicines.

References

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(26), 16443-16463. [Link]

-

Lashine, E. S., Ayyad, R. R., & Mahdy, H. A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104185. [Link]

-

Abdel-Maksoud, M. S., Ayyad, R. R., & Mahdy, H. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(48), 33698-33716. [Link]

- Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.

-

Lu, G. T., et al. (2020). Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 63(13), 7014-7033. [Link]

-

Sato, A., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105247. [Link]

-

Mumberg, D., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem, 16(14), 2269-2277. [Link]

-

National Journal of Pharmaceutical Sciences. (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 3(2), 1-10. [Link]

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(26), 16443-16463. [Link]

-

Li, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Analytical and Bioanalytical Chemistry, 409(1), 235-242. [Link]

-

Zhang, J., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20-26. [Link]

-

BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]

-

Ghosh, S., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(2), 1215-1222. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Assay Genie. (2019). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

-

Coffey, G., et al. (2022). Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases. Expert Opinion on Investigational Drugs, 31(4), 345-358. [Link]

-

StatPearls Publishing. (2023). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

-

Hancock Lab. (n.d.). Dehydrogenase Assays. [Link]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15655-15673. [Link]

-

BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. [Link]

-

BPS Bioscience. (n.d.). SYK Assay Kit. [Link]

-

Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6734-6748. [Link]

-

Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Schmees, C., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Chemistry, 88(12), 6432-6439. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Fensome, A., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(10), 919-924. [Link]

-

Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 7(6), 606-614. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145. [Link]

-

Tsang, M. D., et al. (2020). Targeting Syk in Autoimmune Rheumatic Diseases. Frontiers in Immunology, 11, 247. [Link]

-

Patsnap Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?[Link]

-

ResearchGate. (2023). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. [Link]

-

Norman, M. H., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(5), 798-805. [Link]

-

Martin, R. E., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11257-11271. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15655-15673. [Link]

Sources

- 1. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. abcam.co.jp [abcam.co.jp]

- 10. assaygenie.com [assaygenie.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]

- 16. SYK Kinase Enzyme System [promega.com]

1H NMR and 13C NMR analysis of substituted pyrimidines

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Pyrimidines

Authored by a Senior Application Scientist

Introduction: The Central Role of Pyrimidines and NMR in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] From anticancer drugs to antiviral agents, the functional diversity of substituted pyrimidines makes their precise structural characterization a critical step in the drug discovery and development pipeline.[3][4] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for the unambiguous structural elucidation of these heterocyclic compounds.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of ¹H and ¹³C NMR analysis as applied to substituted pyrimidines. Moving beyond a simple recitation of spectral data, we will delve into the underlying principles that govern the NMR spectra of these molecules. We will explore how substituent effects, coupling phenomena, and advanced multi-dimensional techniques can be leveraged to solve complex structural puzzles, ensuring the scientific integrity and validity of the data generated.

Part 1: The Fundamentals of ¹H NMR Spectroscopy for Pyrimidine Analysis

Proton NMR (¹H NMR) offers a detailed window into the electronic environment and connectivity of protons within a molecule. For the pyrimidine ring, ¹H NMR is the first and most informative step in structural analysis.[5]

The ¹H Chemical Shift (δ): A Fingerprint of the Electronic Environment

The chemical shift of a proton is highly sensitive to its local electronic environment. In the pyrimidine ring, the two nitrogen atoms are strongly electronegative, leading to a significant deshielding effect on the ring protons. This causes the signals for H-2, H-4, H-5, and H-6 to appear in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm.[5]

The precise chemical shift is profoundly influenced by the nature and position of substituents on the ring. This sensitivity is the key to mapping the substitution pattern:

-

Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -COOH will further deshield adjacent protons, causing their signals to shift further downfield.

-

Electron-Donating Groups (EDGs) like -NH₂, -OH, or -OCH₃ will shield nearby protons, resulting in an upfield shift of their signals.

The influence of substituents is a predictable phenomenon, and understanding these trends is crucial for initial spectral interpretation. For instance, a study on p-substituted 2- and 5-aminopyrimidines demonstrated a clear correlation between the electronic constants of the substituents and the chemical shifts of the amino group protons.[7]

Spin-Spin Coupling (J-coupling): Deciphering Proton Connectivity

J-coupling, the interaction between the spins of neighboring nuclei, provides invaluable information about the bonding framework.[8] In a pyrimidine ring, the magnitude of the coupling constant (J, measured in Hz) between two protons is dependent on the number of bonds separating them.

-

Ortho coupling (³J): Coupling between protons on adjacent carbons (e.g., H-4 and H-5, or H-5 and H-6) is typically in the range of 4-8 Hz.

-

Meta coupling (⁴J): Coupling over four bonds (e.g., H-2 and H-4, or H-4 and H-6) is smaller, usually 1-3 Hz.

-

Para coupling (⁵J): Coupling over five bonds (e.g., H-2 and H-5) is often very small or not observed.

Observing these characteristic splitting patterns allows for the direct mapping of proton connectivity around the ring. For example, the H-5 proton in a 4,6-disubstituted pyrimidine will appear as a singlet, whereas in a 2,4-disubstituted pyrimidine, the H-5 and H-6 protons will appear as doublets due to their ortho coupling.

Caption: Visualization of proton-proton J-coupling pathways in a pyrimidine ring.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule.[5] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

¹³C Chemical Shifts: Probing the Carbon Framework

Similar to protons, the chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic nature of substituents.[5] The carbon atoms directly bonded to nitrogen (C-2, C-4, C-6) are significantly deshielded and typically resonate at lower field (higher ppm values) compared to C-5.

-

C-2, C-4, C-6: Generally found in the 150-170 ppm range.

-

C-5: Typically resonates further upfield, in the 100-140 ppm range.

Substituent effects in ¹³C NMR are also predictable and provide complementary information to the ¹H NMR data for confirming substitution patterns.

DEPT Experiments: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

DEPT-90: Only CH signals are observed.

By comparing the standard ¹³C spectrum with DEPT-135 and DEPT-90 spectra, one can definitively assign the multiplicity of each carbon signal, which is an essential step in the full structural elucidation process.[9]

Part 3: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex substituted pyrimidines, particularly those with multiple substituents or fused ring systems, 1D NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR experiments are indispensable for resolving ambiguities and confirming the complete molecular structure.[10]

COSY (Correlation Spectroscopy): Mapping H-H Connectivity

The COSY experiment identifies protons that are coupled to each other. A cross-peak in the 2D spectrum between two proton signals indicates that these protons are spin-coupled, typically through two or three bonds. This is the most direct way to confirm the sequence of protons in the pyrimidine ring and within alkyl chains of substituents.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This powerful technique allows for the direct assignment of carbon resonances based on the already assigned proton signals, bridging the information from ¹H and ¹³C NMR.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Picture

The HMBC experiment is arguably the most powerful tool for elucidating the complete structure of an unknown molecule. It reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). These long-range correlations are critical for:

-

Placing substituents: HMBC cross-peaks between protons on a substituent and carbons within the pyrimidine ring definitively establish the point of attachment.

-

Identifying quaternary carbons: Since quaternary carbons have no attached protons, they cannot be assigned via HSQC. However, HMBC correlations from nearby protons to a quaternary carbon allow for its unambiguous assignment.

-

Connecting molecular fragments: For larger molecules, HMBC is essential for piecing together the entire molecular puzzle.

Caption: A logical workflow for the structural analysis of pyrimidines using NMR.

Part 4: Experimental Protocols and Data Presentation

The quality and reproducibility of NMR data are paramount. Adherence to a standardized protocol is crucial for ensuring data integrity.

Standardized Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble at the desired concentration.[5] The choice of solvent can affect chemical shifts, especially for protons involved in hydrogen bonding.[11][12][13]

-

Concentration: Weigh approximately 5-10 mg of the purified pyrimidine derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Mixing: Ensure the sample is homogeneous by gentle vortexing or inversion.

-

-

Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal resolution and lineshape.

-

¹H NMR: Acquire a standard 1D proton spectrum. Typical acquisition times are a few minutes.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

-

DEPT: Acquire DEPT-135 and/or DEPT-90 spectra to determine carbon multiplicities.

-

2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Acquisition times for 2D experiments can range from 30 minutes to several hours, depending on the sample concentration and desired resolution.

-

Data Presentation: Summary Tables

For comparative analysis and reporting, summarizing key NMR data in a tabular format is best practice.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for Substituted Pyrimidines

| Proton Position | Typical Chemical Shift (ppm) | Influencing Factors |

| H-2 | 8.8 - 9.5 | Highly deshielded by both N atoms. |

| H-4 / H-6 | 8.5 - 9.2 | Deshielded by adjacent N atom. |

| H-5 | 7.0 - 8.0 | Most upfield of the ring protons. |

| Substituent Protons | Variable | Depends on the nature of the substituent. |

Note: Values are approximate and can vary significantly based on substituents and solvent.[5]

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for Substituted Pyrimidines

| Carbon Position | Typical Chemical Shift (ppm) | Influencing Factors |

| C-2 | 155 - 165 | Highly deshielded by two N atoms. |

| C-4 / C-6 | 150 - 170 | Deshielded by adjacent N atom. |

| C-5 | 100 - 140 | Most upfield of the ring carbons. |

| Substituent Carbons | Variable | Depends on the nature of the substituent. |

Note: Values are approximate and can vary significantly based on substituents and solvent.[5]

Conclusion

The combination of ¹H and ¹³C NMR, augmented by a suite of 2D correlation experiments, provides a powerful and unparalleled platform for the structural analysis of substituted pyrimidines. A methodical approach, beginning with 1D spectral analysis and progressing to 2D techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous determination of molecular structure. For scientists engaged in drug discovery and medicinal chemistry, mastering the interpretation of these NMR data is not merely an analytical exercise; it is a fundamental requirement for validating synthetic products, understanding structure-activity relationships, and ultimately, advancing the development of new therapeutic agents.

References

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.

- Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica.

- Computational Analysis of Solvent Effects in NMR Spectroscopy.

- "Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives".

- Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Deriv

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal.

- 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.

- J-coupling. Wikipedia.

- Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Form

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. J-coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

Mass spectrometry fragmentation pattern of pyrimidine esters

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Pyrimidine Esters

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric fragmentation behaviors of pyrimidine esters, a class of compounds integral to pharmaceutical and life sciences research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering deep-seated insights into the causal mechanisms that govern fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the characteristic cleavages of the ester functional group, the influential McLafferty rearrangement, and the intrinsic fragmentation of the pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals, providing them with the authoritative, field-proven knowledge required for confident structural elucidation and characterization of these vital molecules.

Introduction: The Significance of Pyrimidine Esters

The pyrimidine ring is a cornerstone heterocyclic scaffold in medicinal chemistry and molecular biology, forming the basis of nucleobases in DNA and RNA.[1][2] When functionalized with an ester group, these molecules become versatile intermediates and active pharmaceutical ingredients in a wide array of therapeutic areas, including antiviral, anticancer, and antibacterial agents.[3][4] The precise characterization of these molecules is paramount, and mass spectrometry stands as a primary analytical technique for this purpose.[2][3]

Understanding the fragmentation patterns of pyrimidine esters is not merely an academic exercise; it is a critical requirement for:

-

Structural Confirmation: Verifying the identity of newly synthesized compounds.

-

Metabolite Identification: Identifying biotransformation products in drug metabolism studies.

-

Impurity Profiling: Characterizing related substances and degradation products in pharmaceutical formulations.

This guide provides a foundational understanding of these fragmentation pathways, grounded in established chemical principles and supported by authoritative data.

Fundamentals of Ionization for Pyrimidine Esters

The choice of ionization technique is the first and most critical decision in the mass spectrometric analysis of pyrimidine esters. It dictates the nature of the initial ion and, consequently, the entire fragmentation cascade.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for generating information-rich, library-searchable spectra for volatile and thermally stable pyrimidine esters. The resulting molecular ion (M+•) is a radical cation, which undergoes subsequent fragmentation.

-

Electrospray Ionization (ESI): This soft ionization technique is suited for less volatile or thermally labile molecules. It generates protonated molecules ([M+H]+) or other adducts in the solution phase, which are then transferred to the gas phase with minimal internal energy. Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS), where the precursor ion is mass-selected and then fragmented through collision-induced dissociation (CID). This allows for targeted and systematic investigation of fragmentation pathways.[5]

Core Fragmentation Pathways of the Ester Group

Upon ionization, the ester moiety is a primary site of fragmentation. The pathways are predictable and provide significant structural information about the alkoxy and acyl portions of the molecule.

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage involves the breaking of the C-C or C-O bond adjacent to the carbonyl group. This is a dominant fragmentation pathway for esters.[6][7] For a generic pyrimidine ester, two primary α-cleavage events can occur:

-

Loss of the Alkoxy Radical (•OR'): Cleavage of the acyl C-O bond results in the formation of a stable pyrimidinyl-acylium ion. This is often a prominent peak and is diagnostic for the pyrimidine-acyl portion of the molecule.

-

Loss of the Alkyl Radical (•R'): Cleavage of the O-R' bond is less common but can occur.

-

Formation of the Acylium Ion: The most common fragmentation for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO+), which is often the base peak.[8]

The McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds, including esters, that possess an alkyl chain with an accessible hydrogen atom on the gamma (γ) carbon.[9][10] This process involves a six-membered ring transition state, leading to the transfer of the γ-hydrogen to the carbonyl oxygen and subsequent cleavage of the beta (β) bond.[11][12]

The key outcomes of a McLafferty rearrangement are the formation of a neutral alkene molecule and a new radical cation containing the enolized ester group.[10][12] This rearrangement is highly diagnostic as it confirms the presence of at least a three-carbon chain (propyl or longer) in the ester group and produces a characteristic, often abundant, fragment ion.[10]

Caption: Key fragmentation pathways for pyrimidine esters.

Fragmentation of the Pyrimidine Ring

The pyrimidine ring itself is a stable aromatic system, meaning its fragmentation typically follows the initial losses from its substituents.[1][3] However, under sufficient energy conditions (e.g., 70 eV EI or high collision energy CID), the ring will cleave in characteristic ways.

Retro-Diels-Alder (RDA) Reaction

A common fragmentation pathway for six-membered heterocyclic rings is the retro-Diels-Alder (RDA) reaction.[13] For the pyrimidine ring, this involves a concerted cleavage of two ring bonds, resulting in the elimination of a stable neutral molecule. The most common RDA pathway for pyrimidine involves the expulsion of hydrogen cyanide (HCN) or a substituted nitrile (R-CN), depending on the substituents present on the ring. This process helps to deduce the substitution pattern of the pyrimidine core.

Sequential Loss of Small Neutrals

Following the initial major fragmentations, sequential losses of small, stable neutral molecules are common. These include:

-

Loss of CO: From the acylium ion.

-

Loss of N2 or HCN: From the pyrimidine ring itself.[13]

-

Loss of isocyanic acid (HNCO): Particularly from uracil-like structures.[14]

The mass spectra of pyrimidines generally contain fewer fragment ions with moderate-to-high relative intensities compared to more complex fused-ring systems like purines, which can simplify spectral interpretation.[15]

Caption: Conceptual Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring.

Influence of Ring Substituents

The fragmentation of the pyrimidine ring and the ester group is heavily influenced by other substituents on the ring.[3][5] Functional groups such as amino, hydroxyl, chloro, or nitro groups can direct fragmentation in specific ways:

-

Amino Groups: Can lead to the loss of HCN or cyanamide.

-

Chloro or Bromo Groups: Produce characteristic isotopic patterns in the mass spectrum, aiding in their identification.

-

Nitro Groups: Can be lost as •NO2 or •NO followed by CO loss.[5]

The position of the substituent dictates which RDA pathways are favored and can influence the stability of the resulting fragment ions.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following outlines a generalized workflow for the analysis of a novel pyrimidine ester.

Workflow for Pyrimidine Ester Analysis

Caption: Experimental workflow for MS analysis of pyrimidine esters.

Detailed Protocol: LC-MS/MS Analysis (ESI)

This protocol is designed for a typical analysis on a modern tandem mass spectrometer.

-

Sample Preparation:

-

Accurately weigh and dissolve the pyrimidine ester sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatography (LC):

-

LC System: Agilent 1200 series or equivalent.[3]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions to re-equilibrate. A typical gradient might be 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

MS System: A triple quadrupole or Q-TOF mass spectrometer.[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

-

Full Scan (MS1): Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). This confirms the mass of the protonated molecule [M+H]+.

-

Product Ion Scan (MS/MS):

-

Set an experiment to isolate the [M+H]+ ion observed in the full scan.

-

Apply Collision-Induced Dissociation (CID) by ramping the collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.[3] This controlled fragmentation provides the structural data.

-

-

-

Data Validation and Interpretation:

-

Confirm the presence of the [M+H]+ ion with the expected mass and isotopic pattern.

-

Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

-

Propose fragmentation pathways consistent with the principles outlined in this guide (α-cleavage, McLafferty, RDA, etc.).

-

Compare the observed fragmentation with that of known analogues or theoretical prediction software to validate the proposed structure.

-

Data Summary: Characteristic Fragment Ions

The following table summarizes the key fragmentation types and the structural information they provide.

| Fragmentation Type | Common Neutral Loss / Fragment Ion | Causality & Structural Information |

| α-Cleavage | Loss of •OR' | Indicates the alkoxy group of the ester. The remaining acylium ion confirms the pyrimidine-acyl core. |

| McLafferty Rearrangement | Loss of an alkene (CnH2n) | Confirms the presence of a γ-hydrogen in the ester alkyl chain (i.e., propyl or longer). |

| Retro-Diels-Alder (RDA) | Loss of HCN or R-CN | Characteristic of the pyrimidine ring itself. Helps determine the substitution pattern on the ring. |

| Substituent Loss | Loss of •Cl, •NO2, etc. | Directly identifies the presence and nature of other substituents on the pyrimidine ring. |

Conclusion

The mass spectrometric fragmentation of pyrimidine esters is a systematic process governed by the fundamental principles of ion chemistry. By understanding the interplay between the ester functional group, the stable pyrimidine core, and any additional substituents, researchers can confidently elucidate the structures of these pharmaceutically important molecules. The primary cleavages of the ester group, including α-cleavage and the diagnostic McLafferty rearrangement, provide information on the ester side chain, while ring fragmentations like the retro-Diels-Alder reaction reveal the structure of the heterocyclic core. The application of robust, self-validating experimental protocols, particularly using LC-MS/MS, enables the controlled and detailed investigation required for unambiguous characterization in modern drug discovery and development.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides.

- The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube.

- Tóth, G., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.

- Ye, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.

- Chemistry LibreTexts. (2021).

- Chem Ed. (2018). mass spectrometry: McLafferty rearrangement. YouTube.

- Chemistry LibreTexts. (2023).

- Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1). Canadian Science Publishing.

- Science Ready. (n.d.).

- ProQuest. (n.d.). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. ProQuest.

- Cambridge University Press. (n.d.). McLafferty Rearrangement. Cambridge University Press.

- Name Reactions in Organic Synthesis. (n.d.). McLafferty Rearrangement. Cambridge University Press.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. lifesciencesite.com [lifesciencesite.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals. Substituted pyrimidines are known to exhibit a broad spectrum of biological activities, making them attractive targets in medicinal chemistry and drug development. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described synthesis is a robust and efficient method based on established principles of pyrimidine chemistry.

Overall Synthesis Workflow

The synthesis of the target molecule is achieved through a two-step process, beginning with the formation of a key intermediate, methyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate, followed by a cyclocondensation reaction with guanidine to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier |

| Methyl 4-methyl-3-oxopentanoate | C7H12O3 | 144.17 | Commercially Available |

| Triethyl orthoformate | C7H16O3 | 148.20 | Commercially Available |

| Acetic anhydride | C4H6O3 | 102.09 | Commercially Available |

| Guanidine hydrochloride | CH6ClN3 | 95.53 | Commercially Available |

| Sodium metal | Na | 22.99 | Commercially Available |

| Anhydrous Ethanol | C2H5OH | 46.07 | Commercially Available |

| Diethyl ether | (C2H5)2O | 74.12 | Commercially Available |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Commercially Available |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Experimental Protocol

Step 1: Synthesis of Methyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate

This step involves the formation of an enol ether intermediate from the starting β-ketoester. This is a common strategy to prepare the three-carbon component necessary for pyrimidine synthesis.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-methyl-3-oxopentanoate (14.4 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (15.3 g, 0.15 mol).

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess reagents and by-products are removed by distillation under reduced pressure. The resulting crude product, methyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate, is a yellowish oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

This is a cyclocondensation reaction where the pyrimidine ring is formed by reacting the enol ether intermediate with guanidine.[2][3] The use of guanidine directly introduces the amino group at the 2-position of the pyrimidine ring.[4][5]

-

Preparation of Sodium Ethoxide: In a separate 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.3 g, 0.1 mol) in small portions to anhydrous ethanol (100 mL) under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Preparation of Guanidine Free Base: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol) and stir the mixture for 30 minutes at room temperature. This will form a precipitate of sodium chloride.

-

Cyclocondensation Reaction: To the suspension of guanidine free base, add the crude methyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate (0.1 mol) from Step 1.

-

Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

-

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess the purity of the compound.

Discussion

The presented protocol outlines a reliable method for the synthesis of this compound. The choice of a β-ketoester as a starting material and its subsequent reaction with an orthoformate to generate a reactive enol ether is a well-established method for creating the C-C-C fragment required for pyrimidine synthesis. The cyclocondensation with guanidine is a highly efficient way to construct the 2-aminopyrimidine core.[2] The reaction conditions are standard and can be performed in a typical organic synthesis laboratory. The purification by recrystallization is expected to yield a product of high purity.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

-

The reaction of sodium with ethanol produces flammable hydrogen gas. Ensure there are no ignition sources nearby.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

References

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–797. [Link]

-

Ferris, J. P., Zamek, O. S., Altbuch, A. M., & Freiman, H. (1974). Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of Molecular Evolution, 3(4), 301–309. [Link]

-

Kaur, N. (2022). Synthesis of heterocycles using guanidine: An overview. Synthetic Communications, 52(15), 1547-1580. [Link]

-

Martina, M. G., Giannessi, L., & Radi, M. (2020). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Patel, R. V., Kumari, P., & Chauhan, K. R. (2017). SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 1236-1257. [Link]

- Tominaga, Y. (1998). Novel Pyrimidine-5-carboxamide Derivatives.

Sources

- 1. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate as a Versatile Building Block for Drug Discovery

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with the synthetic tractability of the pyrimidine core, has made it a focal point for the development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] Substituted 2-aminopyrimidines, in particular, are a class of compounds that have demonstrated significant potential in drug discovery, acting as key pharmacophores that can engage with a variety of biological targets.[5]

This technical guide introduces Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate , a versatile building block designed for the synthesis of diverse chemical libraries for drug discovery. We will provide a detailed overview of its synthesis, key chemical features, and protocols for its derivatization, highlighting its potential to accelerate the discovery of new therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.

| Property | Value (Predicted) | Source/Method |

| Molecular Formula | C₁₀H₁₅N₃O₂ | - |

| Molecular Weight | 209.25 g/mol | - |

| Appearance | White to off-white solid | Based on similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Based on similar compounds |

| Melting Point | 150-160 °C | Estimated |

| logP | 1.5 - 2.5 | Estimated |

Proposed Synthesis of this compound

The synthesis of the title compound can be achieved through a well-established and robust method for pyrimidine ring formation: the condensation of a β-dicarbonyl equivalent with guanidine.[6] This approach offers a convergent and efficient route to the desired 2-aminopyrimidine core.

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of the target molecule.

Protocol for Synthesis

Step 1: Synthesis of Methyl 2-formyl-4-methylpentanoate

This step involves a Claisen condensation between methyl 4-methylpentanoate and methyl formate to generate the required β-ketoester.[2][7]

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add methyl 4-methylpentanoate (1.0 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add methyl formate (1.2 eq.) dropwise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford methyl 2-formyl-4-methylpentanoate.

Step 2: Synthesis of this compound

This is the key cyclization step to form the pyrimidine ring.

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, add guanidine hydrochloride (1.0 eq.) and stir for 30 minutes at room temperature.

-

Add a solution of methyl 2-formyl-4-methylpentanoate (1.0 eq.) in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Discovery: A Versatile Scaffold

The structural features of this compound make it an exceptionally valuable building block for generating diverse libraries of drug-like molecules. The pyrimidine core is a well-established pharmacophore in numerous approved drugs, and the strategic placement of functional groups on this template allows for fine-tuning of biological activity and pharmacokinetic properties.[5]

Key Structural Features and Their Significance:

-

2-Amino Group: This primary amine is a key handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents. It can act as a hydrogen bond donor, which is crucial for molecular recognition at the active sites of many biological targets.

-

Pyrimidine Core: The nitrogen-containing heterocyclic ring system is a bioisostere for other aromatic systems and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.

-

C5-Ester Group: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This allows for the introduction of additional points of diversity and modulation of physicochemical properties such as solubility and cell permeability.

-

C4-Isobutyl Group: This lipophilic group can contribute to the overall binding affinity of a molecule by engaging in hydrophobic interactions with the target protein. Its presence can also influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The diverse biological activities reported for pyrimidine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the potential of libraries derived from this building block to yield novel therapeutic agents.[1][4][8] A notable example of a drug featuring a substituted pyrimidine core is Rosuvastatin, a widely prescribed medication for lowering cholesterol.[9][10]

Protocols for Derivatization

The true power of this compound as a building block lies in its facile derivatization at multiple positions. Below are detailed protocols for key transformations.

Diagram of Derivatization Pathways

Caption: Key derivatization pathways for the target molecule.

Protocol 1: N-Acylation of the 2-Amino Group

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.

-

Cool the solution to 0 °C.

-

Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous solvent (e.g., dioxane or toluene).

-

Heat the mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 3: Hydrolysis of the C5-Ester

-

Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq.) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 4: Amidation of the C5-Carboxylic Acid

-

Dissolve the carboxylic acid from Protocol 3 (1.0 eq.) in anhydrous DMF or DCM.

-

Add a coupling agent (e.g., HATU or HBTU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add the desired amine (1.2 eq.) and continue stirring for 4-16 hours.

-

Monitor the reaction by TLC.

-

Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis and the presence of multiple, readily derivatizable functional groups provide a robust platform for the rapid generation of diverse chemical libraries. The proven track record of the 2-aminopyrimidine scaffold in successful drug development programs further underscores the potential of this building block to contribute to the discovery of novel therapeutics for a multitude of diseases. Researchers, scientists, and drug development professionals are encouraged to explore the utility of this compound in their respective research endeavors.

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

- Synthesis of rosuvastatin by means of co-crystals - European Patent Office - EP 2602249 B1. (2011).

-

Synthesis process method of rosuvastatin - Eureka | Patsnap. (2022). Retrieved from [Link]

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). Journal of Saudi Chemical Society, 18(5), 519-526.

- Recent Advances in Pyrimidine-Based Drugs. (2021). Pharmaceuticals, 14(6), 571.

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

-

The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Claisen Condensation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

-

Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Case Studies, 2(4).

-

Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)... - ResearchGate. (n.d.). Retrieved from [Link]

- 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). Molecules, 26(18), 5581.

- Study of the biological properties of new chemical compounds of the pyrimidine series. (2023). E3S Web of Conferences, 402, 05018.

- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(6), 1253.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(23), 7801.

- Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5372-5376.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Chemistry, 26(8), 754-771.

-

Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. (2016). YouTube. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... (n.d.). Retrieved from [Link]

-